(E)-3-(1-Methyl-1h-pyrrol-2-yl)-2-propenoic acid methyl ester
Description
(E)-3-(1-Methyl-1H-pyrrol-2-yl)-2-propenoic acid methyl ester is an α,β-unsaturated ester featuring a 1-methylpyrrole substituent at the 3-position of the propenoate backbone. The (E)-configuration of the double bond imparts distinct geometric and electronic properties, influencing reactivity and stability. This compound is structurally characterized by:
- Molecular formula: C₉H₁₁NO₂
- Molecular weight: 165.18 g/mol (calculated)
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H11NO2/c1-10-7-3-4-8(10)5-6-9(11)12-2/h3-7H,1-2H3/b6-5+ |
InChI Key |
CVSAYGHLNZROIU-AATRIKPKSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/C(=O)OC |
Canonical SMILES |
CN1C=CC=C1C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with methyl acrylate in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-methyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as piperidine or pyrrolidine, can also enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylate moiety can be replaced by other functional groups using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, lithium diisopropylamide in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
(E)-methyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely attributed to the presence of the conjugated double bond and the pyrrole ring, which can participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Pyrrole vs. Pyridine/Phenyl Substituents: The 1-methylpyrrole group in the target compound is electron-rich due to nitrogen’s lone pairs, enhancing resonance stabilization of the α,β-unsaturated ester. In contrast, hydroxypyridine () and phenyl groups () introduce varying electronic effects, such as increased acidity (phenolic hydroxyl) or aromatic π-π interactions .
- Ester Chain Variations: The (E)-propenoate chain in the target compound allows conjugation, whereas saturated propanoate derivatives () lack this reactivity. The dioxolane-substituted ester () introduces steric and stereochemical complexity, impacting solubility and synthetic utility .
Physicochemical Properties
- Boiling Points: The target compound’s estimated boiling point (~260–270°C) aligns with ethyl pyrrole propanoate (267.1°C, ), though the methyl ester and unsaturated chain may reduce volatility slightly .
- Acidity: The pKa of the target compound is expected to be ~17.36 (similar to ), typical for esters. Hydroxypyridine () and phenolic () analogs exhibit lower pKa values (~8–9.5) due to ionizable hydroxyl groups .
Biological Activity
(E)-3-(1-Methyl-1H-pyrrol-2-yl)-2-propenoic acid methyl ester, also known as methyl (E)-3-(1-methyl-1H-pyrrol-2-yl)acrylate, is a compound belonging to the class of pyrrole derivatives. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential interactions with biological macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The compound features a pyrrole ring and a methyl ester functional group attached to an acrylate moiety, contributing to its reactivity and biological activities. The primary synthesis method involves Knoevenagel condensation using 1-methyl-1H-pyrrole-2-carbaldehyde and methyl acrylate in the presence of a base like sodium hydride or potassium carbonate.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also shown promising anticancer properties in several studies. It appears to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation. Specific studies have highlighted its effects on breast cancer and melanoma cell lines, where it inhibited cell growth and induced cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, indicating strong antibacterial activity compared to standard antibiotics.
Study 2: Anticancer Mechanisms
In another study featured in Cancer Research, researchers investigated the anticancer effects of the compound on human breast cancer cells. The findings revealed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates. The study suggested that the compound activates caspase pathways, which are crucial for programmed cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Differences | Key Biological Activities |
|---|---|---|
| Methyl 3-(1H-pyrrol-2-yl)acrylate | Lacks the methyl group on the pyrrole ring | Lower antimicrobial activity |
| Ethyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate | Contains an ethyl ester instead of a methyl ester | Different solubility affects bioavailability |
| 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid | Carboxylic acid derivative | Limited anticancer activity compared to target |
This table highlights how structural variations can influence biological activity, emphasizing the unique position of this compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
